tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 10-fluoro-2,6-diazaspiro[45]decane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the fluorine atom and the tert-butyl ester group. Reaction conditions may vary, but common methods include the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide. .
Scientific Research Applications
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe
Mechanism of Action
The mechanism of action of tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to its unique binding properties, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate: Contains two fluorine atoms, potentially leading to enhanced binding properties and different pharmacological profiles
These comparisons highlight the uniqueness of tert-Butyl 10-fluoro-2,6-diazaspiro[4
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-6-13(9-16)10(14)5-4-7-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
CDDKGGGLWQEWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)F |
Origin of Product |
United States |
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